![molecular formula C10H13BF4N2 B3044003 1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate CAS No. 98816-50-3](/img/structure/B3044003.png)
1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Overview
Description
“1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate” is a chemical compound. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate” is not provided in the resources.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate” are not provided in the resources.Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
The compound has been used in the synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl, which has shown antimicrobial activity against S. aureus .
Inhibition of Microtubule Assembly
The compound has been found to effectively inhibit microtubule assembly formation in DU-145 .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include 1,2,3-trimethyl-3h-benzo[d]imidazol-1-ium tetrafluoroborate, have a broad range of biological activities . They can interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity . For instance, some imidazole derivatives can inhibit enzyme activity, while others can bind to receptors and modulate their function .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity . For example, some imidazole derivatives can inhibit the synthesis of certain proteins, while others can modulate signal transduction pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
One study suggests that certain imidazole derivatives can effectively inhibit microtubule assembly formation , which could potentially lead to cell cycle arrest and apoptosis.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of imidazole derivatives .
properties
IUPAC Name |
1,2,3-trimethylbenzimidazol-3-ium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N2.BF4/c1-8-11(2)9-6-4-5-7-10(9)12(8)3;2-1(3,4)5/h4-7H,1-3H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIWFHDNUFRYQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=[N+](C2=CC=CC=C2N1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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